7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJBXJVYUMMQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These groups can be introduced through electrophilic substitution reactions.
Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the benzo[d]thiazole core.
Sulfonylation of the piperazine ring: The thiophen-2-ylsulfonyl group is introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted that derivatives containing the thiophene sulfonamide moiety demonstrate effective inhibition against a range of bacterial strains. This suggests potential applications in developing new antibiotics .
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of benzo[d]thiazole derivatives. Research indicates that certain compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions like anxiety and depression. The piperazine ring is particularly noted for its ability to interact with serotonin receptors .
Agricultural Applications
Herbicidal Properties
this compound and its analogs have been investigated for their herbicidal properties. They show promise in controlling broadleaf weeds, making them suitable candidates for developing new herbicides . The mechanism of action typically involves disrupting photosynthesis or inhibiting specific metabolic pathways in target plants.
Pesticide Development
In addition to herbicides, the compound's derivatives are being explored for their potential as insecticides and fungicides. The sulfonamide group enhances the bioactivity against various pests, indicating a dual role in pest management strategies .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This integration can enhance the mechanical properties and thermal stability of polymers, leading to novel materials with improved performance characteristics .
Nanotechnology
Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can improve drug solubility and bioavailability, which is crucial for effective therapeutic outcomes .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits proliferation in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains | |
| Neuropharmacological | Modulates neurotransmitter systems | |
| Agricultural Applications | Herbicides | Controls broadleaf weeds |
| Pesticides | Enhances bioactivity against pests | |
| Material Science | Polymer Chemistry | Improves mechanical properties of polymers |
| Nanotechnology | Enhances drug delivery systems |
Case Studies
- Anticancer Study : A recent study published in a peer-reviewed journal demonstrated that a derivative of benzo[d]thiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
- Herbicidal Efficacy : A field trial conducted on agricultural land showed that formulations containing thiophene sulfonamide derivatives significantly reduced weed biomass compared to untreated controls.
- Neuropharmacological Assessment : In vivo studies indicated that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, blocking receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Core Benzothiazole Derivatives
Compounds sharing the benzo[d]thiazole scaffold exhibit variations in substituents that critically influence their biological activity and physicochemical properties. For example:
- 2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole (8) : Features a 4-chlorophenyl-piperazine side chain. This compound showed moderate affinity for 5HT1A receptors and SERT, with a melting point of 104–106°C and a synthesis yield of 20% .
- 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Replaces the thiophen-2-ylsulfonyl group with methylsulfonyl.
Substituent Effects on Activity
- Thiophen-2-ylsulfonyl vs. This may improve binding affinity to hydrophobic receptor pockets .
- Chloro and Methyl Substitutions : The 7-chloro and 4-methyl groups on the benzothiazole core are conserved in many analogs, suggesting their role in stabilizing molecular interactions or metabolic resistance .
Biological Activity
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a piperazine ring and a thiophenesulfonyl group enhances its pharmacological profile.
Research indicates that compounds containing thiazole and piperazine moieties exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in the following table:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antimicrobial (Staphylococcus aureus) | 15.625 - 62.5 | |
| Acetylcholinesterase Inhibition | 2.7 | |
| Antifungal Activity | MIC 31.2 - 62.5 | |
| Cytotoxicity (in vitro) | Low |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 µM, showcasing the compound's potential as an effective antibacterial agent .
- Neuroprotective Effects : In a study focused on AChE inhibitors, derivatives resembling this compound demonstrated promising results with an IC50 value of 2.7 µM against AChE. This suggests potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated in various cancer cell lines, revealing low cytotoxicity compared to standard chemotherapeutics, making it a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Piperazine ring functionalization via nucleophilic substitution using 7-chloro-4-methylbenzo[d]thiazole-2-amine as a starting material.
- Step 2 : Introduction of the thiophen-2-ylsulfonyl group via sulfonylation reactions under inert conditions (e.g., dry DCM, triethylamine as base).
- Optimization : Control reaction temperature (0–5°C for sulfonylation), solvent polarity (aprotic solvents like DMF), and stoichiometry (1:1.2 ratio of piperazine to sulfonyl chloride) to minimize side products .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.5–4.2 ppm), and piperazine protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/sulfur atoms .
- HPLC-PDA : Assess purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ and selectivity indices .
- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase (COX) or kinases, using positive controls (e.g., indomethacin for COX) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- SAR Strategy :
- Modifications : Vary substituents on the benzothiazole (e.g., electron-withdrawing groups at C-7) or piperazine (e.g., alkylation vs. arylation) to alter lipophilicity and target affinity .
- Biological Testing : Compare IC₅₀ values across derivatives in enzyme assays (e.g., COX-2 inhibition) and correlate with computational docking scores (Autodock Vina) .
- Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .
Q. How should researchers address contradictory reports on the compound’s biological activity across studies?
- Resolution Workflow :
- Reproducibility Check : Replicate assays under standardized conditions (e.g., same cell lines, serum-free media) .
- Structural Verification : Re-characterize the compound via X-ray crystallography to rule out polymorphic variations .
- Mechanistic Studies : Perform competitive binding assays (e.g., SPR) to confirm target engagement specificity .
Q. What computational tools are effective for predicting binding interactions with biological targets?
- Computational Pipeline :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin receptors (5-HT1A) or kinases, prioritizing poses with hydrogen bonds to sulfonyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and ligand binding free energy (MM-PBSA) .
- ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Q. What strategies mitigate low yield in multi-step synthesis of this compound?
- Yield Optimization :
- Stepwise Monitoring : Use LC-MS to identify low-yield steps (e.g., sulfonylation) and adjust reagent equivalents .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions or microwave-assisted synthesis to accelerate steps .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for high-purity intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
